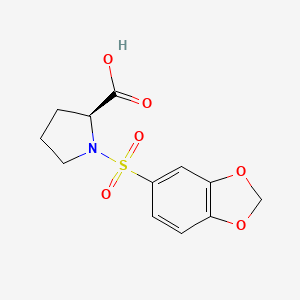
5-bromo-N-(3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a bromine atom, a morpholine group, and a carboxamide group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide typically involves multiple steps, starting with the bromination of pyridine-3-carboxamide. This is followed by the introduction of the morpholin-4-ylsulfonyl group through a sulfonylation reaction. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its bromine atom makes it a valuable building block for cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: In biological research, 5-bromo-N-(3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide is studied for its potential biological activity. It may serve as a probe to investigate cellular processes or as a lead compound in drug discovery.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent or a precursor in the synthesis of pharmaceuticals. Its unique structure may interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 5-bromo-N-(3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
5-chloro-N-(3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide
5-iodo-N-(3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide
5-bromo-N-(4-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide
Uniqueness: 5-bromo-N-(3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide stands out due to its bromine atom, which offers unique reactivity compared to its chloro and iodo analogs. Additionally, the position of the morpholin-4-ylsulfonyl group on the phenyl ring influences its chemical behavior and biological activity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
5-bromo-N-(3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4S/c17-13-8-12(10-18-11-13)16(21)19-14-2-1-3-15(9-14)25(22,23)20-4-6-24-7-5-20/h1-3,8-11H,4-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFSPGTVGLOXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
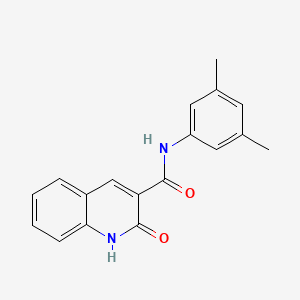
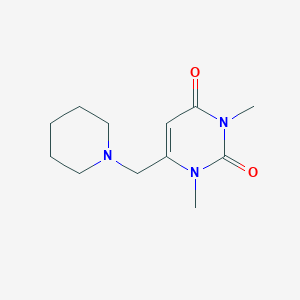
![2-(2-Imidazol-1-ylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B7485770.png)
![8-Isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7485775.png)
![5-(4-ethylphenyl)-3-[2-(4-methylphenoxy)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7485787.png)
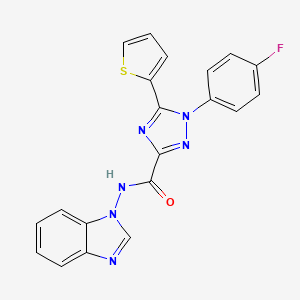
![(2R)-1-[(E)-3-phenylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7485797.png)
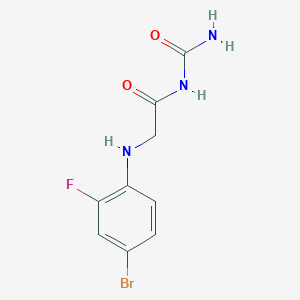
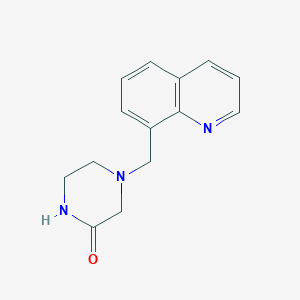
![6-[(3-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7485825.png)
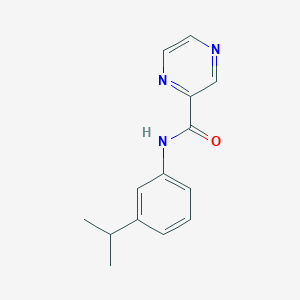
![4-[5-[2-Oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethyl]sulfanyl-2-sulfanylidene-1,3,4-thiadiazol-3-yl]benzoic acid](/img/structure/B7485844.png)
![(2S)-2-phenyl-2-[(2-thiophen-2-ylacetyl)amino]acetic acid](/img/structure/B7485852.png)
